N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
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Overview
Description
“N-allyl-4-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylbenzenesulfonohydrazide” is a complex organic compound. It contains several functional groups, including an allyl group, a chloro group, a trifluoromethyl group, a pyridinyl group, a methylbenzenesulfonohydrazide group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of both electron-rich (allyl, methyl) and electron-poor (chloro, trifluoromethyl) groups could lead to interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of isatin derivatives, including sulfonylhydrazides, involves adopting a two-component synthetic methodology, with their structures confirmed by various spectroscopic techniques and single-crystal X-ray diffraction analysis. These compounds exhibit enzyme inhibition potential against Bacillus pasteurii urease, showcasing their potential in biochemical applications (Arshad et al., 2017).
Chemical Reactions and Applications
- o-Nitrobenzenesulfonylhydrazide (NBSH) has been demonstrated as a valuable reagent for synthesizing allenes from propargylic alcohols, for the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. This showcases the utility of sulfonylhydrazides in organic synthesis and chemical transformations (Myers et al., 1997).
Catalytic Applications
- The catalytic allylic oxidation of alkenes to enones using perfluorooctylseleninic acid highlights the use of fluorous seleninic acids in catalysis, demonstrating the potential for sulfonylhydrazide derivatives in facilitating oxidation reactions (Crich & Zou, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O2S/c1-3-8-24(27(25,26)13-6-4-12(17)5-7-13)23(2)15-14(18)9-11(10-22-15)16(19,20)21/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHSUXGGRMNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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